molecular formula C12H15Cl B1421498 2-Chloro-5-(2-methylphenyl)-1-pentene CAS No. 1143461-33-9

2-Chloro-5-(2-methylphenyl)-1-pentene

Cat. No. B1421498
CAS RN: 1143461-33-9
M. Wt: 194.7 g/mol
InChI Key: NHIYOJARNQCHFD-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-methylphenyl)-1-pentene, also known as 2-chloro-5-methylphenylpentene, is a synthetic organic compound used in a variety of scientific experiments. It is a member of the pentene family and is composed of a single five-carbon chain with two chlorine atoms attached. This compound has a wide range of applications in scientific research, including applications in biochemistry and physiology.

Scientific Research Applications

Chemical Reactions and Product Formation

  • Chromyl Chloride Reaction with Olefins : A study investigated the reaction of chromyl chloride with various olefins, including 2-methyl-1-pentene, leading to the formation of isomeric chlorohydrins and significant amounts of α-chloro carbonyl compounds and α,β-unsaturated carbonyl compounds (Stairs, Diaper, & Gatzke, 1963).
  • Hydroisomerization Catalysis : Research on hydroisomerization of olefins like 2-pentene (related to 2-methyl-1-pentene) demonstrated the catalytic conversion to various isomers, including 1-pentene, under the influence of tris(triphenylphosphine)rhodium halides (Bond & Hillyard, 1968).

Synthesis and Characterization

  • Trimethylsilyl and Halogen Substitution : Research on synthesizing and reacting 2-methyl-1-pentenes with trimethylsilyl and halogens resulted in various substituted products, demonstrating complex chemical transformations (Münstedt, Wannagat, & Wrobel, 1984).
  • Homolytic Addition Studies : The study of homolytic addition of thiophenol to compounds like 3-vinyl-1-pentene provides insights into the formation of homoallylic and cyclopropylcarbinyl radicals, which are significant in understanding the reactivity of such olefins (Vasil’eva, Fedin, & Freĭdlina, 1970).

Polymerization and Materials Science

  • Monomer-Isomerization Polymerization : The use of 5-phenyl-2-pentene (structurally similar to 2-Chloro-5-(2-methylphenyl)-1-pentene) in monomer-isomerization polymerization with Ziegler–Natta catalysts to produce polymers consisting of 5-phenyl-1-pentene units illustrates the potential of such olefins in polymer chemistry (Endo, Tsujikawa, & Otsu, 1986).
  • Catalyst Behavior in Polymerization : The polymerization behavior of 1-pentene and 4-methyl-1-pentene using various zirconocene catalysts demonstrates the potential of such olefins in producing isotactic polymers, highlighting the versatility of these compounds in polymer synthesis (Descour et al., 2011).

properties

IUPAC Name

1-(4-chloropent-4-enyl)-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl/c1-10-6-3-4-8-12(10)9-5-7-11(2)13/h3-4,6,8H,2,5,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIYOJARNQCHFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCCC(=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601250353
Record name Benzene, 1-(4-chloro-4-penten-1-yl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601250353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(2-methylphenyl)-1-pentene

CAS RN

1143461-33-9
Record name Benzene, 1-(4-chloro-4-penten-1-yl)-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1143461-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(4-chloro-4-penten-1-yl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601250353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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